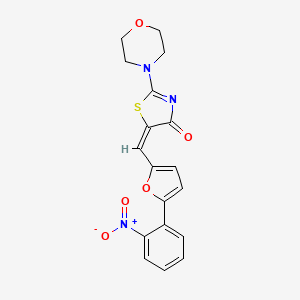

(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-morpholin-4-yl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c22-17-16(27-18(19-17)20-7-9-25-10-8-20)11-12-5-6-15(26-12)13-3-1-2-4-14(13)21(23)24/h1-6,11H,7-10H2/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONUQVFVRONUGS-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Furan Moiety: The furan ring can be introduced via a condensation reaction with a nitrophenyl-substituted aldehyde.

Morpholine Substitution: The final step involves the substitution of a morpholine ring onto the thiazolone core, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds similar to (E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one. For instance, derivatives featuring thiazole and furan moieties have shown significant activity against various fungal pathogens, including Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea .

Case Study: Antifungal Efficacy

A study evaluated a series of thiazole derivatives for their antifungal properties. The results indicated that certain compounds exhibited EC50 values as low as 1.26 µg/mL against Rhizoctonia solani, outperforming standard antifungal agents like drazoxolon . This suggests that this compound could be a promising candidate for further development in antifungal therapies.

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential lead compound in cancer research. Studies have indicated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a recent investigation, thiazole-based compounds demonstrated significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity. For example, compounds structurally related to this compound showed IC50 values ranging from 10 to 30 µM against breast and lung cancer cells . These findings warrant further exploration into the mechanisms of action and potential modifications to enhance efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound.

Key Findings:

- Furan Ring : The presence of the furan moiety enhances lipophilicity, which may improve cellular uptake.

- Nitrophenyl Group : This group is associated with increased electron affinity, potentially contributing to improved biological activity.

- Morpholine Substituent : The morpholine ring may facilitate interactions with biological targets due to its ability to form hydrogen bonds.

Mechanism of Action

The mechanism of action of (E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitrophenyl group and the morpholine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazol-4-one Derivatives

Key Observations :

Table 2: Antifungal and Anticancer Activities of Selected Compounds

Key Observations :

- Compounds with dual electron-withdrawing groups (e.g., 4-chloro-2-nitrophenyl in ) exhibit potent antifungal activity (MIC = 250 µg/mL) but lower efficacy than fluconazole (MIC = 2 µg/mL).

- The naphthalen-1-ylamino substituent in improves antifungal potency (MIC = 62.5 µg/mL), suggesting bulky aromatic groups enhance membrane penetration.

- The target compound’s morpholino group may reduce cytotoxicity, as seen in morpholine-containing analogues with NIH/3T3 IC50 >500 µg/mL .

Biological Activity

(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a furan moiety, and a morpholine group, which contribute to its biological properties. The presence of the nitrophenyl group is also significant for its activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising antimicrobial effects with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal activity .

- Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

- Comparative Activity : In comparison to other thiazole derivatives, this compound showed superior activity, particularly against resistant bacterial strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied:

- Cytotoxicity : The compound was evaluated against several cancer cell lines, showing IC50 values less than 30 µM, which is comparable to established anticancer drugs like doxorubicin .

- Mechanism of Action : Studies suggest that the presence of electron-donating groups in the phenyl ring enhances cytotoxic activity by increasing interaction with cellular targets .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the thiazole ring and substituents on the phenyl ring can significantly affect the biological activity, with specific configurations leading to enhanced potency .

Case Studies

Several case studies have documented the efficacy of this compound:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in human glioblastoma U251 cells and human melanoma WM793 cells .

- Animal Models : In vivo studies are needed to validate these findings further; however, preliminary data suggest potential for therapeutic applications in cancer treatment.

Data Summary

| Biological Activity | MIC (μg/mL) | IC50 (μM) | Target Pathogen/Cell Line |

|---|---|---|---|

| Antimicrobial | 0.22 - 0.25 | - | Staphylococcus aureus |

| Anticancer | - | <30 | Human glioblastoma U251 |

| <30 | Human melanoma WM793 |

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving:

- Step 1: Formation of the furan-2-ylmethylene intermediate by refluxing furfuraldehyde with sodium acetate and acetic anhydride (yield ~80%) .

- Step 2: Condensation with a thiazolone core. For analogs, refluxing with morpholine derivatives in DMF/acetic acid (2–8 hours) under nitrogen is effective, with sodium acetate as a catalyst .

- Optimization: Adjust molar ratios (e.g., 1:1.2 for aldehyde:thiazolone) and monitor via TLC. Purification via recrystallization (DMF/ethanol) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- FT-IR: Confirm C=O (thiazolone, ~1700 cm⁻¹), C=N (thiazole, ~1600 cm⁻¹), and nitro group (1520–1350 cm⁻¹) stretches. Compare with computed spectra (DFT) to resolve ambiguities .

- NMR: ¹H NMR should show furyl proton signals at δ 6.5–7.5 ppm and morpholine protons at δ 3.5–4.0 ppm. ¹³C NMR confirms the thiazolone carbonyl at δ 165–175 ppm .

- UV-Vis: Assess π→π* transitions (λmax ~300–400 nm) for electronic structure insights .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to guide storage conditions (e.g., refrigeration if Td < 150°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps, HOMO-LUMO gaps (predicting redox behavior), and Mulliken charges (identifying reactive sites) .

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with experimental IC50 values from enzyme inhibition assays .

Q. How should researchers address contradictions between experimental and computational data (e.g., spectroscopic shifts)?

Methodological Answer:

Q. What strategies are effective for designing in vitro bioactivity assays targeting cancer or antimicrobial activity?

Methodological Answer:

Q. How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be integrated into the research workflow?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.